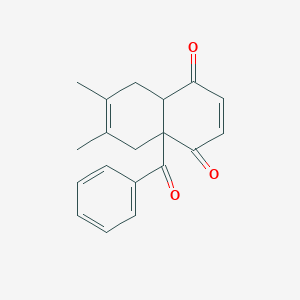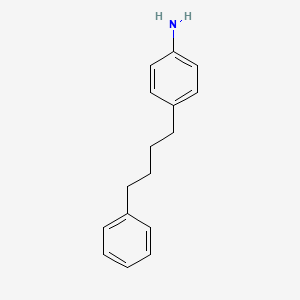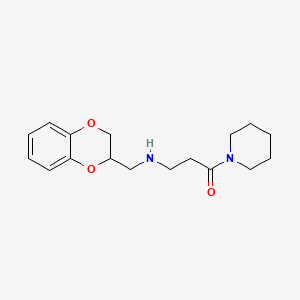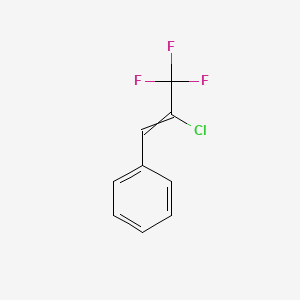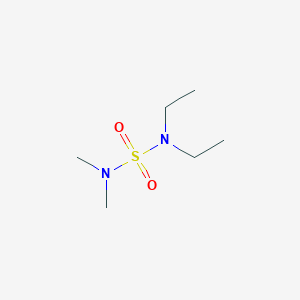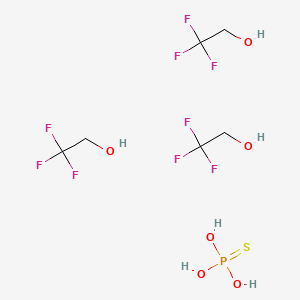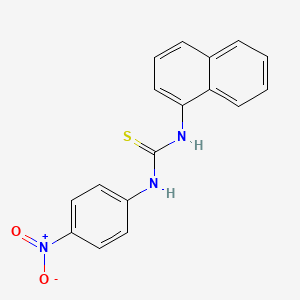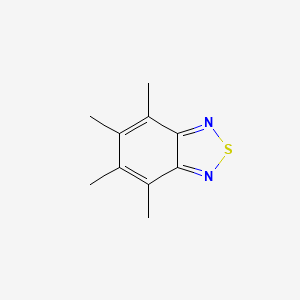
4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole is a heterocyclic compound with the molecular formula C10H12N2S It is a derivative of benzothiadiazole, characterized by the presence of four methyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole typically involves the reaction of 4,5,6,7-tetramethyl-1,2-phenylenediamine with sulfur-containing reagents. One common method includes the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiadiazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiadiazole ring back to the corresponding diamine.
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce halogen atoms into the benzothiadiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding diamines.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological macromolecules. Additionally, the presence of sulfur and nitrogen atoms in the benzothiadiazole ring can facilitate coordination with metal ions, further modulating its activity .
Comparaison Avec Des Composés Similaires
2,1,3-Benzothiadiazole: A parent compound with similar structural features but lacking the methyl groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A halogenated derivative used in organic electronics.
1,2,3-Benzothiadiazole: Another isomer with distinct chemical properties and applications.
Uniqueness: 4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole is unique due to the presence of four methyl groups, which can influence its electronic properties and reactivity. This structural modification can enhance its solubility in organic solvents and improve its performance in specific applications, such as organic electronics and materials science .
Propriétés
Numéro CAS |
106148-64-5 |
|---|---|
Formule moléculaire |
C10H12N2S |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
4,5,6,7-tetramethyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C10H12N2S/c1-5-6(2)8(4)10-9(7(5)3)11-13-12-10/h1-4H3 |
Clé InChI |
SPDOODVVIKUTCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NSN=C2C(=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


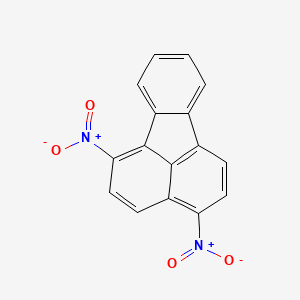
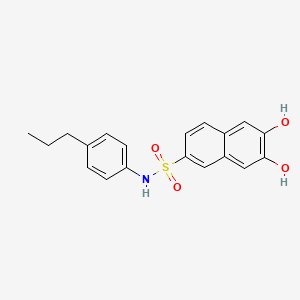
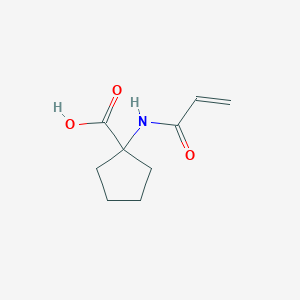
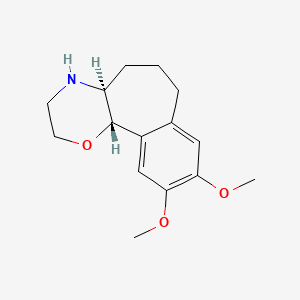

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
